tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
Overview
Description
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a chemical compound with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol . This compound is characterized by its unique bicyclic structure, which includes a vinyl group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate typically involves the reaction of a suitable bicyclic precursor with tert-butyl isocyanate. One example of a synthetic route includes the following steps:
Formation of the bicyclic precursor: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Vinylation: Introduction of the vinyl group to the bicyclic structure.
Carbamate formation: Reaction of the vinylated bicyclic compound with tert-butyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated carbamate derivatives.
Scientific Research Applications
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The vinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. The carbamate moiety can also participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
- tert-Butyl N-{5-oxobicyclo[2.2.2]octan-2-yl}carbamate
Uniqueness
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is unique due to its vinyl group, which imparts distinct reactivity compared to other similar compounds. This vinyl group allows for a wider range of chemical transformations and applications in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl N-(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-14-8-6-13(7-9-14,10-17-14)15-11(16)18-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBHUHBCGVWNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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